Cas no 2228399-35-5 (1-1-(4-bromo-5-chlorothiophen-2-yl)cyclopropylethan-1-one)

1-1-(4-bromo-5-chlorothiophen-2-yl)cyclopropylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-1-(4-bromo-5-chlorothiophen-2-yl)cyclopropylethan-1-one
- 2228399-35-5
- EN300-1920702
- 1-[1-(4-bromo-5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one
-
- インチ: 1S/C9H8BrClOS/c1-5(12)9(2-3-9)7-4-6(10)8(11)13-7/h4H,2-3H2,1H3
- InChIKey: ZRRPQWOVDQHWKS-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(SC(=C1)C1(C(C)=O)CC1)Cl
計算された属性
- せいみつぶんしりょう: 277.91678g/mol
- どういたいしつりょう: 277.91678g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 45.3Ų
1-1-(4-bromo-5-chlorothiophen-2-yl)cyclopropylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1920702-0.25g |
1-[1-(4-bromo-5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one |
2228399-35-5 | 0.25g |
$1341.0 | 2023-09-17 | ||
Enamine | EN300-1920702-2.5g |
1-[1-(4-bromo-5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one |
2228399-35-5 | 2.5g |
$2856.0 | 2023-09-17 | ||
Enamine | EN300-1920702-10.0g |
1-[1-(4-bromo-5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one |
2228399-35-5 | 10g |
$6266.0 | 2023-05-31 | ||
Enamine | EN300-1920702-1g |
1-[1-(4-bromo-5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one |
2228399-35-5 | 1g |
$1458.0 | 2023-09-17 | ||
Enamine | EN300-1920702-5g |
1-[1-(4-bromo-5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one |
2228399-35-5 | 5g |
$4226.0 | 2023-09-17 | ||
Enamine | EN300-1920702-0.1g |
1-[1-(4-bromo-5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one |
2228399-35-5 | 0.1g |
$1283.0 | 2023-09-17 | ||
Enamine | EN300-1920702-5.0g |
1-[1-(4-bromo-5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one |
2228399-35-5 | 5g |
$4226.0 | 2023-05-31 | ||
Enamine | EN300-1920702-1.0g |
1-[1-(4-bromo-5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one |
2228399-35-5 | 1g |
$1458.0 | 2023-05-31 | ||
Enamine | EN300-1920702-0.5g |
1-[1-(4-bromo-5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one |
2228399-35-5 | 0.5g |
$1399.0 | 2023-09-17 | ||
Enamine | EN300-1920702-0.05g |
1-[1-(4-bromo-5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one |
2228399-35-5 | 0.05g |
$1224.0 | 2023-09-17 |
1-1-(4-bromo-5-chlorothiophen-2-yl)cyclopropylethan-1-one 関連文献
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
1-1-(4-bromo-5-chlorothiophen-2-yl)cyclopropylethan-1-oneに関する追加情報
Introduction to 1-1-(4-bromo-5-chlorothiophen-2-yl)cyclopropylethan-1-one (CAS No. 2228399-35-5)
1-1-(4-bromo-5-chlorothiophen-2-yl)cyclopropylethan-1-one (CAS No. 2228399-35-5) is a highly specialized organic compound with unique structural and chemical properties. This compound belongs to the class of cyclopropane derivatives and features a thiophene ring substituted with bromine and chlorine atoms. The presence of these substituents significantly influences the compound's electronic properties, making it a valuable molecule in various research and industrial applications.
The molecular structure of 1-1-(4-bromo-5-chlorothiophen-2-yl)cyclopropylethan-1-one is characterized by a cyclopropane ring fused to a thiophene moiety. The bromine and chlorine atoms are strategically positioned at the 4th and 5th positions of the thiophene ring, respectively. This arrangement creates a unique electronic environment that enhances the compound's reactivity and stability. Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents.
One of the most notable features of 1-1-(4-bromo-5-chlorothiophen-2-yl)cyclopropylethan-1-one is its ability to undergo various chemical transformations. Researchers have demonstrated that the compound can be easily functionalized through nucleophilic aromatic substitution and cyclopropane-opening reactions. These reactions are crucial for expanding the scope of its applications in organic synthesis and material science.
Recent advancements in synthetic chemistry have led to the development of efficient methods for synthesizing 1-(4-bromo-5-chlorothiophen)-cyclopropane derivatives. One such method involves the use of transition metal catalysts to facilitate coupling reactions between thiophene derivatives and cyclopropane precursors. These methods not only improve yield but also enhance the purity of the final product, making them highly suitable for large-scale production.
The application of 1-(4-bromo-thiophen)-cyclopropane derivatives in pharmaceutical research has been a focal point of recent studies. Scientists have reported that these compounds exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. Additionally, their ability to modulate cellular signaling pathways makes them promising candidates for anti-cancer drug development.
In conclusion, 1-(4-bromo-thiophen)-cyclopropane derivatives represent a significant advancement in organic chemistry, offering versatile applications across multiple disciplines. As research continues to uncover new insights into their properties and potential uses, this compound is poised to play a pivotal role in shaping future innovations in drug discovery and materials science.
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